molecular formula C11H15ClF3NO2 B13494501 2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride

Cat. No.: B13494501
M. Wt: 285.69 g/mol
InChI Key: UOFPJFYVLQVOND-UHFFFAOYSA-N
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Description

2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride is a chemical compound characterized by the presence of methoxy groups and a trifluoromethyl group attached to a phenyl ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride typically involves multiple steps. One common method includes the reaction of 2-methoxy-4-(trifluoromethyl)aniline with appropriate reagents to introduce the ethan-1-amine moiety. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve specific temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield compounds with additional oxygen-containing groups, while substitution reactions can introduce new functional groups to the phenyl ring .

Scientific Research Applications

2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethan-1-amine hydrochloride involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The methoxy groups may also play a role in the compound’s overall stability and reactivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The presence of these groups can enhance the compound’s stability, reactivity, and binding affinity to various molecular targets .

Properties

Molecular Formula

C11H15ClF3NO2

Molecular Weight

285.69 g/mol

IUPAC Name

2-methoxy-2-[2-methoxy-4-(trifluoromethyl)phenyl]ethanamine;hydrochloride

InChI

InChI=1S/C11H14F3NO2.ClH/c1-16-9-5-7(11(12,13)14)3-4-8(9)10(6-15)17-2;/h3-5,10H,6,15H2,1-2H3;1H

InChI Key

UOFPJFYVLQVOND-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=CC(=C1)C(F)(F)F)C(CN)OC.Cl

Origin of Product

United States

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